molecular formula C16H21N5O B11125627 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11125627
M. Wt: 299.37 g/mol
InChI Key: ZBTWGGQQMLDISE-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features a pyrrole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials often include 1-methyl-1H-pyrrole, pyrimidine derivatives, and piperidine. The synthesis may involve:

    Formation of the Pyrrole Derivative: This can be achieved by reacting 1-methyl-1H-pyrrole with suitable reagents to introduce the desired substituents.

    Coupling with Pyrimidine: The pyrrole derivative is then coupled with a pyrimidine derivative under conditions that facilitate the formation of a carbon-nitrogen bond.

    Formation of Piperidinecarboxamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • N-methyl(1-methyl-1H-pyrrol-2-yl)methanamine
  • 3-(1-methyl-1H-pyrrol-2-yl)pyridine

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C16H21N5O/c1-20-9-3-6-14(20)11-19-15(22)13-5-2-10-21(12-13)16-17-7-4-8-18-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,19,22)

InChI Key

ZBTWGGQQMLDISE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2CCCN(C2)C3=NC=CC=N3

Origin of Product

United States

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